Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester

Overview

Description

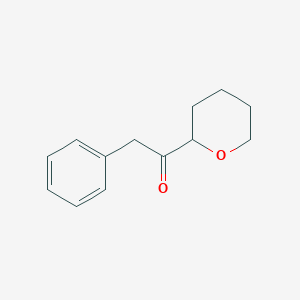

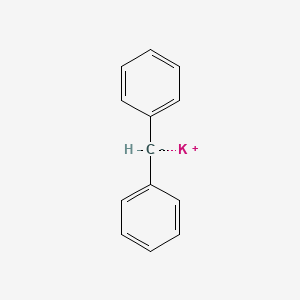

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester is a chemical compound with the molecular formula C10H9NO7 . It belongs to the class of carbonate esters , which are organic compounds containing a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’ . These compounds find applications in various fields, including materials science and pharmaceutical research.

Synthesis Analysis

- Phosgenation : This involves the reaction of an alcohol (or phenol) with phosgene . The resulting carbonate ester is formed through condensation .

- Oxidative Carbonylation : In this method, an alcohol reacts with carbon monoxide and an oxidizer to yield the desired carbonate ester .

Molecular Structure Analysis

The structure of Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester consists of a carbonyl group flanked by two alkoxy groups. It has the following general structure: R−O−C(=O)−O−R’ . The compound exhibits rigidity due to its planar OC(OC)2 core .

Chemical Reactions Analysis

- Direct Radiolabelling : For example, 4-nitrophenyl (PNP) activated esters can be used to prepare 18F-labelled acylation synthons for indirect radiolabelling of biomolecules .

Physical And Chemical Properties Analysis

- Molecular Weight : 255.18 g/mol .

Scientific Research Applications

Metabolic Studies

Research has shown that nitroderivatives of acetylsalicylic acid, similar in structure to "Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester," undergo rapid metabolism in liver subcellular fractions, leading to the formation of various metabolites. This process is enzymatically mediated and highlights the compound's potential involvement in liver detoxification mechanisms (Carini et al., 2002).

Fragrance Material Review

Another study focused on the toxicologic and dermatologic review of similar compounds used as fragrance ingredients, providing insights into their safety and effects on skin irritation and sensitization (Mcginty et al., 2012).

Organic Chemistry Applications

In the realm of organic chemistry, (2-nitrophenyl)acetyl groups have been identified as selectively removable hydroxyl protecting groups, showcasing their utility in synthetic organic chemistry for protecting hydroxyl functions during complex reactions (Daragics & Fügedi, 2010).

Enzyme Studies

Research into the esterase activity of bovine carbonic anhydrases has revealed that the rates of hydrolysis of nitrophenyl esters, which share a functional group with "Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester," depend on the nitro group's position and the acyl residue's size, providing insights into substrate specificity and enzyme activity (Thorslund & Lindskog, 1967).

properties

IUPAC Name |

(4-nitrophenoxy)carbonyloxymethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-7(12)16-6-17-10(13)18-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKLBUHJBIEJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457673 | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101623-70-5 | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)

![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)

![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)